molecular formula C20H17F2NO3 B11386233 N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11386233
M. Wt: 357.3 g/mol
InChI Key: TVKAJMQHWNZIHD-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with furan-2-ylmethanamine to form an intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(4-fluorophenoxy)acetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
  • N-(2-bromobenzyl)-2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide
  • N-(2-methylbenzyl)-2-(4-methylphenoxy)-N-(furan-2-ylmethyl)acetamide

Uniqueness

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17F2NO3

Molecular Weight

357.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H17F2NO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2

InChI Key

TVKAJMQHWNZIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F)F

Origin of Product

United States

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